1-(3-methoxyphenyl)-5-methyl-N-(pyridin-3-ylmethyl)triazole-4-carboxamide
Description
1-(3-methoxyphenyl)-5-methyl-N-(pyridin-3-ylmethyl)triazole-4-carboxamide is a synthetic organic compound that belongs to the class of triazole derivatives Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry
Properties
IUPAC Name |
1-(3-methoxyphenyl)-5-methyl-N-(pyridin-3-ylmethyl)triazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N5O2/c1-12-16(17(23)19-11-13-5-4-8-18-10-13)20-21-22(12)14-6-3-7-15(9-14)24-2/h3-10H,11H2,1-2H3,(H,19,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GSLZFEJVEDPOIV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=NN1C2=CC(=CC=C2)OC)C(=O)NCC3=CN=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-(3-methoxyphenyl)-5-methyl-N-(pyridin-3-ylmethyl)triazole-4-carboxamide typically involves a multi-step process. The synthetic route often starts with the preparation of the triazole core, followed by the introduction of the 3-methoxyphenyl and pyridin-3-ylmethyl groups. Common reagents used in these reactions include azides, alkynes, and various catalysts such as copper(I) iodide. The reaction conditions are usually mild, and the reactions are carried out in green solvents to ensure environmental friendliness .
Chemical Reactions Analysis
1-(3-methoxyphenyl)-5-methyl-N-(pyridin-3-ylmethyl)triazole-4-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the triazole ring can be substituted with different functional groups.
Cycloaddition: The triazole ring can participate in cycloaddition reactions, forming new ring structures.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts like copper(I) iodide, and reaction temperatures ranging from room temperature to reflux conditions .
Scientific Research Applications
1-(3-methoxyphenyl)-5-methyl-N-(pyridin-3-ylmethyl)triazole-4-carboxamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound has shown potential as an inhibitor of certain enzymes and proteins, making it useful in biochemical studies.
Medicine: Due to its biological activity, it is being investigated for its potential as an anticancer agent and in the treatment of other diseases.
Mechanism of Action
The mechanism of action of 1-(3-methoxyphenyl)-5-methyl-N-(pyridin-3-ylmethyl)triazole-4-carboxamide involves its interaction with specific molecular targets. It is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound can also interact with cellular pathways, affecting cell proliferation, growth, and differentiation. These interactions are mediated through the triazole ring and the functional groups attached to it .
Comparison with Similar Compounds
1-(3-methoxyphenyl)-5-methyl-N-(pyridin-3-ylmethyl)triazole-4-carboxamide can be compared with other triazole derivatives such as:
1-(3-methoxyphenyl)-5-methylimidazo[1,2-a]pyridin-2-ylmethyl-1H-1,2,3-triazole-4-carboxamide: This compound has a similar structure but with an imidazo[1,2-a]pyridine ring instead of a pyridine ring.
3-alkyl-2-(4-(2-oxopropyl)-1H-1,2,3-triazol-1-yl)alkylthio-2,3-dihydroquinazolin-4(1H)-one: This compound contains both triazole and quinazolinone structures, making it unique in its biological activity
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
